molecular formula C18H13ClN2O3 B11680809 (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680809
M. Wt: 340.8 g/mol
InChI Key: QIOSAMBOGXZNBY-XNTDXEJSSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a pyrimidine-2,4,6-trione derivative. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the condensation process, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification processes such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Known for its unique structural features and biological activities.

    (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-dione: Similar structure but different functional groups.

    (5E)-1-(4-chlorophenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-tetraone: Another derivative with distinct properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13ClN2O3/c1-11-2-4-12(5-3-11)10-15-16(22)20-18(24)21(17(15)23)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,24)/b15-10+

InChI Key

QIOSAMBOGXZNBY-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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